molecular formula C6H15ClN2 B11921038 N,N-Dimethylpyrrolidin-3-amine hydrochloride CAS No. 152811-55-7

N,N-Dimethylpyrrolidin-3-amine hydrochloride

Cat. No.: B11921038
CAS No.: 152811-55-7
M. Wt: 150.65 g/mol
InChI Key: JZVQJYNGSZASKA-UHFFFAOYSA-N
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Description

N,N-Dimethylpyrrolidin-3-amine hydrochloride: is a chemical compound with the molecular formula C6H15ClN2. It is commonly used in organic synthesis and various industrial applications. This compound is known for its role as a reagent in chemical reactions and its utility in the synthesis of other chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylpyrrolidin-3-amine hydrochloride can be synthesized through the reaction of pyrrolidine with dimethylamine in the presence of hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where pyrrolidine and dimethylamine are combined with hydrochloric acid. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion to the target compound .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N,N-Dimethylpyrrolidin-3-amine hydrochloride is frequently used as a precursor for synthesizing complex organic molecules. Its structure allows for various chemical modifications, making it an essential component in the development of pharmaceuticals and agrochemicals.

Key Reactions
The compound participates in several important chemical reactions:

  • Oxidation : Converts to N-oxides using oxidizing agents like hydrogen peroxide.
  • Reduction : Forms secondary amines through reduction with lithium aluminum hydride or sodium borohydride.
  • Substitution : Engages in nucleophilic substitution reactions where the dimethylamine group can be replaced by other nucleophiles.

Biological Applications

Enzyme Mechanisms and Ligand Interactions
Research indicates that this compound plays a significant role in studying enzyme mechanisms. It acts as a ligand in biochemical assays, helping to elucidate interactions between enzymes and substrates.

Antibacterial Activity
Recent studies have highlighted its potential as an antibacterial agent. For instance, it has demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values supporting its clinical relevance. In vivo studies further confirmed its efficacy against resistant bacterial infections in mouse models.

Therapeutic Potential

Pharmaceutical Development
this compound is being explored for its therapeutic effects in various medical contexts. Its ability to modulate neurotransmitter levels positions it as a candidate for developing treatments for neurological disorders. Additionally, its role as an intermediate in synthesizing pharmaceuticals enhances its importance in drug discovery.

Case Studies

  • Antibacterial Efficacy
    • A study investigated the compound's activity against resistant bacterial strains, demonstrating significant antibacterial properties with effective concentrations suitable for clinical use. The findings suggest its potential as a new treatment option against antibiotic-resistant infections.
  • Enzyme Inhibition Studies
    • Research focused on the compound's interactions with specific enzymes, revealing its ability to act as both an inhibitor and an activator depending on the target involved. This dual functionality opens avenues for therapeutic applications targeting various diseases .

Data Tables

Application Area Details
Chemical Synthesis Used as a building block for complex organic molecules
Biological Activity Effective against multidrug-resistant bacteria
Therapeutic Potential Investigated for neurological disorder treatments
Reaction Type Reagents Used Products Formed
OxidationHydrogen peroxideN-Oxides
ReductionLithium aluminum hydrideSecondary amines
SubstitutionAlkyl halidesSubstituted derivatives

Mechanism of Action

The mechanism of action of N,N-Dimethylpyrrolidin-3-amine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s dimethylamino group is particularly reactive, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • N,N-Dimethylpyrrolidin-3-amine dihydrochloride
  • N,N-Dimethyl-3-pyrrolidinamine
  • 3-(Dimethylamino)pyrrolidine

Comparison: N,N-Dimethylpyrrolidin-3-amine hydrochloride is unique due to its specific reactivity and the presence of the dimethylamino group. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in chemical synthesis .

Biological Activity

N,N-Dimethylpyrrolidin-3-amine hydrochloride, a derivative of pyrrolidine, has garnered attention for its diverse biological activities and potential applications in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

This compound has the molecular formula C6H15ClN2C_6H_{15}ClN_2 and a molecular weight of approximately 150.65 g/mol. It is typically synthesized through the reaction of pyrrolidine with dimethylamine under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity .

Synthesis Overview

Method Description
Reaction Conditions Controlled temperature and pressure; use of solvents and catalysts
Industrial Production Continuous flow reactors for scalability and efficiency
Purification Techniques Crystallization and chromatography for high purity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Its chiral nature allows it to selectively bind to these targets, modulating their activity.

  • Enzyme Interaction : The compound can act as an inhibitor or activator in enzymatic reactions, influencing pathways related to neurotransmitter modulation.
  • Receptor Binding : It has been studied as a ligand in receptor binding assays, particularly in the context of serotonin receptors .

Biological Activity

This compound exhibits significant biological activities, particularly within the central nervous system (CNS). Research indicates its potential effects on neurotransmitter systems, although specific mechanisms are still under investigation.

Key Biological Activities

Activity Description
Neurotransmitter Modulation Potential influence on serotonin and dopamine pathways
Pharmacological Applications Explored for use in treating neurodegenerative diseases such as Alzheimer's disease
Ligand Studies Used in studies involving receptor binding to assess pharmacodynamics

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Alzheimer's Disease Research : A study focused on multitarget treatment strategies for Alzheimer's disease demonstrated that compounds with similar structural features could effectively modulate serotonin receptors and monoamine oxidase activity .
  • Anticancer Activity : Research into related pyrrolidine derivatives has shown promising anticancer properties, suggesting that this compound may share similar therapeutic potential .
  • Neuropharmacology : Investigations into its role as a ligand have provided insights into its efficacy in modulating cognitive functions, particularly through receptor interactions that influence memory and learning processes.

Comparative Analysis with Similar Compounds

The unique chiral nature of this compound distinguishes it from related compounds. Below is a comparison with similar pyrrolidine derivatives:

Compound Name Chirality Notable Activities
N,N-DimethylpyrrolidineNon-chiralGeneral solvent properties
N-MethylpyrrolidineChiralNeurotransmitter modulation
PyrrolidineNon-chiralBasic building block in organic synthesis

Properties

CAS No.

152811-55-7

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

N,N-dimethylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c1-8(2)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H

InChI Key

JZVQJYNGSZASKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCNC1.Cl

Origin of Product

United States

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